Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate
CAS No.: 135432-37-0
Cat. No.: VC11651002
Molecular Formula: C24H36F3N9O11
Molecular Weight: 683.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135432-37-0 |
|---|---|
| Molecular Formula | C24H36F3N9O11 |
| Molecular Weight | 683.6 g/mol |
| IUPAC Name | 2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C22H35N9O9.C2HF3O2/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11;3-2(4,5)1(6)7/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25);(H,6,7)/t11-,12-,13-,14-;/m0./s1 |
| Standard InChI Key | GNFOUBGDKJPLPE-ZMNOQRQPSA-N |
| Isomeric SMILES | C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
| SMILES | C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate has the molecular formula C<sub>24</sub>H<sub>36</sub>F<sub>3</sub>N<sub>9</sub>O<sub>11</sub> and a molecular weight of 683.6 g/mol. The cyclic configuration is achieved through an amide bond between the N-terminal glycine and C-terminal proline, constrained by the sequence GRGDSP. The trifluoroacetate counterion (CF<sub>3</sub>COO<sup>−</sup>) enhances aqueous solubility and stabilizes the peptide during synthesis.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 135432-37-0 |
| Molecular Formula | C<sub>24</sub>H<sub>36</sub>F<sub>3</sub>N<sub>9</sub>O<sub>11</sub> |
| Molecular Weight | 683.6 g/mol |
| Sequence | Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) |
| Solubility | Soluble in water, DMSO |
| Storage Conditions | -20°C, lyophilized |
Synthesis and Cyclization Strategies
The synthesis of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate predominantly employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . Linear peptide chains are assembled on resin-bound supports, followed by cyclization in solution phase under high-dilution conditions to prevent intermolecular reactions .
Key Steps in Synthesis:
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Resin Loading: Wang or Rink amide resin is used for C-terminal proline anchoring.
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Amino Acid Coupling: Activators like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) facilitate sequential addition of protected amino acids.
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Deprotection and Cleavage: Trifluoroacetic acid (TFA) removes side-chain protecting groups and cleaves the peptide from the resin.
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Cyclization: The linear peptide undergoes intramolecular amidation using diphenylphosphoryl azide (DPPA) or EDCI/HOBt .
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Purification: Reverse-phase HPLC isolates the cyclic product, with trifluoroacetate as the counterion .
Cyclization efficiency is critical; incomplete reactions yield linear byproducts requiring rigorous chromatographic separation .
Biological Mechanisms and Receptor Interactions
Integrin Binding and αvβ3/αIIbβ3 Selectivity
The Arg-Gly-Asp (RGD) motif in Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) mediates high-affinity binding to integrins, particularly αvβ3 and αIIbβ3 . These receptors are overexpressed in metastatic tumors and activated platelets, respectively. Cyclization preorganizes the RGD sequence into a β-turn conformation, enhancing binding affinity 10–100-fold compared to linear GRGDSP .
Table 2: Integrin Binding Affinities
| Integrin Subtype | IC<sub>50</sub> (nM) | Biological Role |
|---|---|---|
| αvβ3 | 1.2 ± 0.3 | Angiogenesis, tumor metastasis |
| αIIbβ3 | 5.8 ± 1.1 | Platelet aggregation |
| αvβ5 | >1000 | Fibronectin binding |
Data derived from competitive binding assays using purified integrins .
Vasodilatory and Antiplatelet Effects
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate inhibits platelet aggregation by blocking fibrinogen binding to αIIbβ3 integrins on activated platelets . In rat cremaster arterioles, it induces vasodilation at nanomolar concentrations, surpassing linear GRGDSP by >50% . This effect is mediated via nitric oxide (NO) release and endothelial integrin modulation .
Therapeutic and Diagnostic Applications
Antiangiogenic Cancer Therapy
The αvβ3 integrin is pivotal in tumor angiogenesis. Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) suppresses endothelial cell migration and tube formation by antagonizing αvβ3, reducing tumor vascularization in murine xenograft models . Radiolabeled derivatives (e.g., [<sup>125</sup>I]-GP2) enable SPECT imaging of αvβ3-expressing tumors, aiding diagnostic stratification .
Table 3: Preclinical Efficacy in Cancer Models
| Tumor Type | Model System | Outcome | Reference |
|---|---|---|---|
| Melanoma | Nude mice | 70% reduction in tumor volume | |
| Osteosarcoma | Murine xenograft | Inhibition of lung metastasis |
Cardiovascular Applications
As an antiplatelet agent, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) demonstrates potential in preventing arterial thrombosis. In human platelet-rich plasma, it inhibits ADP-induced aggregation with an IC<sub>50</sub> of 8.5 µM, comparable to clopidogrel . Its short half-life (~15 minutes in vivo) limits systemic toxicity, favoring localized delivery in stent coatings .
Industrial and Research Utility
Biochemical Tool Development
The peptide serves as a reference standard in integrin-binding assays and drug discovery. Its stability under physiological conditions (t<sub>1/2</sub> >24 hours in serum) ensures reliable performance in high-throughput screening .
Drug Delivery Systems
Conjugation to nanoparticles or liposomes enhances tumor-targeted delivery of chemotherapeutics. For example, doxorubicin-loaded RGD-nanoparticles exhibit 3-fold higher accumulation in αvβ3-positive tumors versus controls .
Challenges and Future Directions
Despite its promise, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) faces hurdles in clinical translation:
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Oral Bioavailability: Poor intestinal absorption necessitates parenteral administration.
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Metabolic Stability: Proteolytic degradation in plasma limits half-life.
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Off-Target Effects: Cross-reactivity with α5β1 integrins may impair wound healing.
Future research should prioritize PEGylation to prolong circulation time and structure-activity relationship (SAR) studies to refine integrin selectivity .
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